2-((2-Fluorophenoxy)methyl)piperidine
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Overview
Description
2-((2-Fluorophenoxy)methyl)piperidine is a chemical compound with the molecular formula C12H16FNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorophenoxy)methyl)piperidine typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorophenoxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
2-((2-Fluorophenoxy)methyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring plays a crucial role in stabilizing the compound’s conformation, allowing it to interact effectively with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
2-Fluorobenzylamine: Contains a benzylamine group instead of a piperidine ring.
2-Fluorophenylpiperidine: Similar but lacks the methoxy group attached to the piperidine ring.
Uniqueness
2-((2-Fluorophenoxy)methyl)piperidine is unique due to the presence of both the fluorophenoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(2-fluorophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2 |
InChI Key |
YAOXZZZMKNJJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC2=CC=CC=C2F |
Origin of Product |
United States |
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